Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate

PI3Kα inhibitor mutant-selective allosteric inhibitor cancer therapeutics

Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate (CAS 1803598-39-1; molecular formula C₁₀H₅F₂KO₃; molecular weight 250.24 g/mol) is the potassium salt of 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid. The compound belongs to the benzofuran-2-carboxylate class and features a dual-fluorinated benzofuran core with a 3-methyl substituent.

Molecular Formula C10H5F2KO3
Molecular Weight 250.24 g/mol
CAS No. 1803598-39-1
Cat. No. B1406775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate
CAS1803598-39-1
Molecular FormulaC10H5F2KO3
Molecular Weight250.24 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2F)F)C(=O)[O-].[K+]
InChIInChI=1S/C10H6F2O3.K/c1-4-6-2-5(11)3-7(12)9(6)15-8(4)10(13)14;/h2-3H,1H3,(H,13,14);/q;+1/p-1
InChIKeyJVELCOJHBHVJCG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylate (CAS 1803598-39-1): Procurement-Grade Characterization and Core Structural Identity


Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate (CAS 1803598-39-1; molecular formula C₁₀H₅F₂KO₃; molecular weight 250.24 g/mol) is the potassium salt of 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid . The compound belongs to the benzofuran-2-carboxylate class and features a dual-fluorinated benzofuran core with a 3-methyl substituent. Its primary documented significance lies in its role as a critical synthetic intermediate for the clinical-stage, mutant-selective PI3Kα allosteric inhibitor STX-478 (Tersolisib), which incorporates the intact 5,7-difluoro-3-methyl-1-benzofuran-2-yl scaffold as its core pharmacophoric element [1].

Why Unsubstituted or Differently Fluorinated Benzofuran-2-carboxylates Cannot Substitute Potassium 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylate in PI3Kα-Targeted Synthesis


The 5,7-difluoro-3-methyl substitution pattern on the benzofuran-2-carboxylate scaffold is not a generic decoration but a pharmacophoric determinant of target engagement. In the co-crystal structure of STX-478 bound to PI3Kα (PDB: 8TDU), the benzofuran moiety occupies the deepest region of the cryptic allosteric pocket, where the fluorine atoms at positions 5 and 7 and the 3-methyl group make specific van der Waals and hydrophobic contacts that anchor the inhibitor [1]. Non-fluorinated or mono-fluorinated benzofuran-2-carboxylate analogs lack the precise electronic and steric profile required to recapitulate this binding mode, rendering them unsuitable as synthetic intermediates for mutation-selective PI3Kα inhibitor programs [2].

Quantitative Differentiation Evidence for Potassium 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylate: Comparator-Anchored Procurement Data


STX-478 Mutant-Selective Binding Affinity: The 5,7-Difluoro-3-methylbenzofuran Scaffold Enables a 15-Fold Selectivity Window Over Wild-Type PI3Kα

The intact 5,7-difluoro-3-methyl-1-benzofuran-2-yl moiety is the core recognition element of STX-478. Surface plasmon resonance (SPR) data demonstrate that STX-478 binds the H1047R kinase-domain mutant of PI3Kα with a KD of 4.7 nM, compared to 70 nM for wild-type PI3Kα—a 15-fold selectivity window [1]. In contrast, the orthosteric inhibitor alpelisib, which lacks the 5,7-difluoro-3-methylbenzofuran scaffold, shows equipotent binding to mutant and wild-type PI3Kα, resulting in dose-limiting hyperglycemia due to wild-type PI3Kα inhibition in insulin-responsive tissues [1][2]. This selectivity is structurally encoded in the 5,7-difluoro-3-methyl substitution; the co-crystal structure (PDB: 8TDU) confirms that the benzofuran and trifluoromethyl moieties position at the deepest point of the allosteric pocket, anchoring against hydrophobic and aromatic residues [1].

PI3Kα inhibitor mutant-selective allosteric inhibitor cancer therapeutics

Kinome-Wide Selectivity: The 5,7-Difluoro-3-methylbenzofuran Scaffold Confers Exquisite Selectivity Across 373 Kinases

A biochemical screen of STX-478 against 373 kinases (covering ~70% of the human kinome) at 10 μM revealed that only Aurora B kinase was inhibited by >50% (IC50 = 1.6 μM), and subsequent cellular follow-up showed little Aurora B inhibition at concentrations up to 10 μM [1]. This near-absolute kinome selectivity is attributable to the unique binding mode of the 5,7-difluoro-3-methylbenzofuran core within the cryptic allosteric site of PI3Kα—a site not present in other kinases [1]. By comparison, ATP-competitive benzofuran-based inhibitors that lack the precise 5,7-difluoro-3-methyl configuration typically exhibit broader kinome inhibition profiles due to engagement of the conserved ATP-binding pocket [2].

kinase selectivity profiling off-target screening PI3K isoform selectivity

Salt Form Advantage: Potassium 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylate Provides Superior Solubility and Handling Relative to the Free Carboxylic Acid

The potassium salt form (CAS 1803598-39-1) offers distinct practical advantages over the corresponding free carboxylic acid (CAS 1019111-84-2; molecular formula C₁₀H₆F₂O₃; molecular weight 212.15 g/mol) for synthetic workflows . Potassium carboxylate salts generally exhibit enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) and aqueous reaction media compared to their free acid counterparts, facilitating homogeneous reaction conditions during amide coupling or urea formation steps [1]. The potassium counterion also provides a convenient handle for subsequent salt metathesis or direct use in nucleophilic displacement reactions without the need for in situ deprotonation, reducing step count and improving atom economy in multi-step syntheses of benzofuran-based PI3Kα inhibitors [1].

salt form selection synthetic intermediate solubility process chemistry

In Vivo Efficacy Without Metabolic Toxicity: The 5,7-Difluoro-3-methylbenzofuran Scaffold Enables Wild-Type PI3Kα Sparing That Eliminates Hyperglycemia

In PI3Kα-mutant human tumor xenograft models, STX-478 (carrying the intact 5,7-difluoro-3-methylbenzofuran-2-yl scaffold) demonstrated robust and durable tumor regression without causing the hyperglycemia that limits alpelisib dosing [1]. Mice bearing H1047R-mutant xenografts treated with STX-478 showed significant tumor growth inhibition, while blood glucose levels remained within normal physiological range. In contrast, alpelisib-treated mice exhibited marked hyperglycemia due to equipotent inhibition of wild-type PI3Kα in insulin-responsive tissues [1]. This in vivo differentiation is a direct consequence of the 5,7-difluoro-3-methyl substitution pattern on the benzofuran core, which encodes the mutant-selective binding kinetics demonstrated by SPR (15-fold selectivity) [1].

in vivo tumor xenograft metabolic safety therapeutic window

Optimal Procurement and Application Scenarios for Potassium 5,7-Difluoro-3-methyl-1-benzofuran-2-carboxylate Based on Evidence-Validated Differentiation


Synthesis of Mutant-Selective PI3Kα Allosteric Inhibitors (STX-478 and Structural Analogs)

This compound is the definitive synthetic intermediate for constructing STX-478 (Tersolisib) and its structural analogs, where the intact 5,7-difluoro-3-methylbenzofuran-2-yl group is coupled via urea linkage to a 2-aminopyrimidine moiety. The potassium salt form enables direct use in urea formation reactions without separate carboxylate activation, streamlining the synthetic route described in WO2022265993A1 [1]. Procurement of this intermediate is mandatory for any program aiming to replicate or optimize the mutant-selective PI3Kα inhibition profile documented in Buckbinder et al. (2023) [2].

Structure-Activity Relationship (SAR) Studies on PI3Kα Allosteric Site Engagement

For medicinal chemistry groups conducting SAR exploration around the PI3Kα cryptic allosteric pocket (PDB: 8TDU), the 5,7-difluoro-3-methyl substitution pattern represents the validated anchor point [1]. The potassium salt provides a modular carboxylate handle for diversification into amide, ester, and urea derivatives while preserving the fluorine and methyl substituents that drive mutant-selective binding kinetics (15-fold selectivity for H1047R over wild-type; KD = 4.7 nM vs. 70 nM) [1].

Process Chemistry Development and Scale-Up for cGMP Intermediate Production

The potassium salt form (CAS 1803598-39-1) is preferred over the free acid (CAS 1019111-84-2) for process-scale synthesis of STX-478 due to its enhanced solubility in polar aprotic solvents and elimination of a separate deprotonation step . This reduces unit operations and improves batch-to-batch consistency in multi-kilogram campaigns supporting clinical supply chains for PI3Kα-mutant oncology programs.

Differentiation from Generic Benzofuran-2-carboxylate Building Block Libraries

Unlike unsubstituted 3-methylbenzofuran-2-carboxylic acid (CAS 24673-56-1) or mono-fluorinated benzofuran-2-carboxylate analogs, only the 5,7-difluoro-3-methyl variant has been demonstrated through co-crystallography and SPR kinetics to enable mutant-selective PI3Kα allosteric inhibition [1]. Procurement of this specific intermediate is therefore non-substitutable for programs targeting the PI3Kα allosteric site, as alternative benzofuran-2-carboxylates lack the dual-fluorine electronic profile and 3-methyl steric requirement for cryptic pocket engagement [1][2].

Quote Request

Request a Quote for Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.